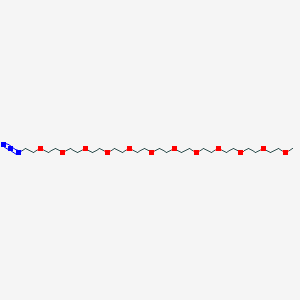

m-PEG12-azide

説明

特性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVJBKLBTILMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-azide for Researchers and Drug Development Professionals

Introduction: Methoxy-poly(ethylene glycol)-azide with 12 ethylene glycol units (m-PEG12-azide) is a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Its unique properties, combining the hydrophilicity and biocompatibility of the polyethylene glycol (PEG) chain with the bioorthogonal reactivity of the terminal azide group, make it an invaluable tool for a range of applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via "click chemistry". This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with experimental protocols and workflow diagrams.

Core Properties and Chemical Structure

This compound is a monodisperse PEG linker, meaning it has a precisely defined length and molecular weight, which is critical for reproducibility in research and GMP (Good Manufacturing Practice) applications. The molecule consists of a methoxy-terminated polyethylene glycol chain of twelve repeating ethylene oxide units, capped with a reactive azide group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₂₅H₅₁N₃O₁₂ | [1][2] |

| Molecular Weight | 585.69 g/mol | [3] |

| CAS Number | 89485-61-0, 2170098-29-8 | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically >95% | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Storage Conditions | -20°C, sealed and protected from moisture |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a sharp singlet at approximately 3.38 ppm corresponding to the methyl protons of the terminal methoxy group. A large, broad singlet around 3.64 ppm would represent the repeating methylene protons of the PEG backbone. Signals corresponding to the methylene group adjacent to the azide would also be present.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of a PEG-azide compound will exhibit a characteristic sharp absorption peak around 2100 cm⁻¹, which is indicative of the azide (N₃) stretching vibration. Strong C-O-C stretching vibrations from the PEG backbone are expected in the region of 1100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound, with the expected molecular ion peak corresponding to its chemical formula.

Key Applications and Experimental Protocols

The primary utility of this compound stems from the bioorthogonal reactivity of its terminal azide group, which allows for highly specific covalent bond formation with alkyne-containing molecules under mild conditions.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG chains like this compound are frequently used for this purpose.

Logical Workflow for PROTAC Synthesis using this compound:

Caption: General workflow for solid-phase PROTAC synthesis.

Experimental Protocol: Solid-Phase PROTAC Synthesis (Conceptual)

This protocol outlines a general strategy for synthesizing a PROTAC on a solid support, where this compound can be incorporated as the linker. This method allows for easier purification of intermediates.

-

Resin Preparation: Start with a resin (e.g., Rink amide resin) functionalized with a suitable starting point for your E3 ligase ligand.

-

E3 Ligase Ligand Attachment: Synthesize or attach the E3 ligase ligand to the solid support.

-

Linker Introduction (via Click Chemistry):

-

The resin-bound E3 ligase ligand should be modified to contain a terminal alkyne group.

-

Dissolve this compound in a suitable solvent (e.g., DMF/DCM).

-

Prepare a solution of a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, in the presence of a stabilizing ligand such as TBTA or THPTA.

-

Add the this compound and the catalyst solution to the resin and allow the reaction to proceed at room temperature until completion, which can be monitored by LC-MS analysis of a cleaved test sample.

-

Wash the resin thoroughly to remove excess reagents.

-

-

Target Protein Ligand Coupling:

-

The now resin-bound E3 ligand-PEG12-azide intermediate needs to be modified for the coupling of the target protein ligand. This may involve reduction of the azide to an amine.

-

Couple the target protein ligand, which has a complementary reactive group (e.g., a carboxylic acid for amide bond formation), to the linker.

-

-

Cleavage and Purification:

-

Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purify the crude PROTAC using preparative HPLC.

-

Characterize the final product by LC-MS and NMR.

-

Bioconjugation via Click Chemistry

The azide group of this compound can react with terminal alkynes in a highly efficient and specific manner through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, or with strained alkynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in the absence of a copper catalyst. This makes this compound an excellent tool for labeling and conjugating biomolecules such as proteins, peptides, and nucleic acids.

Experimental Workflow for CuAAC Bioconjugation:

Caption: Workflow for a typical CuAAC bioconjugation reaction.

Experimental Protocol: Labeling of an Alkyne-Modified Biomolecule

This protocol is a general guideline for the CuAAC reaction and should be optimized for the specific biomolecule and application.

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of this compound in a compatible solvent like DMSO or water.

-

Prepare stock solutions of copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water. The ligand is crucial to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio will depend on the desired degree of labeling.

-

Prepare a premix of CuSO₄ and the THPTA ligand. A typical molar ratio is 1:5 (CuSO₄:ligand).

-

Add the catalyst premix to the biomolecule and azide mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or HPLC.

-

-

Purification:

-

Once the reaction is complete, remove the excess reagents and catalyst. This can be achieved by methods such as dialysis, size-exclusion chromatography, or affinity chromatography, depending on the nature of the biomolecule.

-

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, water solubility, and bioorthogonal reactivity make it an ideal linker for the synthesis of complex molecules like PROTACs and for the specific modification of biomolecules. The experimental protocols provided herein offer a starting point for the application of this compound in these cutting-edge areas of scientific research. As with any chemical reaction, optimization of the conditions for each specific application is crucial for achieving the desired outcome.

References

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG12-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methoxy-poly(ethylene glycol)-azide with twelve ethylene glycol units (m-PEG12-azide). This monodisperse PEG derivative is a crucial tool in bioconjugation and drug delivery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its azide functionality allows for efficient and specific "click" chemistry reactions. This document details the synthetic pathway from its hydroxyl precursor, provides step-by-step experimental protocols, and outlines the analytical methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State |

| m-PEG12-hydroxyl (m-PEG12-OH) | C25H52O13 | 560.67 | Colorless to light yellow liquid |

| m-PEG12-mesylate | C26H54O15S | 638.76 | Viscous liquid or solid |

| This compound | C25H51N3O12 | 585.69 | Colorless to light yellow liquid |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available m-PEG12-hydroxyl (m-PEG12-OH). The first step involves the activation of the terminal hydroxyl group by converting it into a good leaving group, typically a mesylate. The second step is a nucleophilic substitution where the mesylate is displaced by an azide ion.

Caption: Two-step synthesis pathway of this compound from m-PEG12-OH.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of PEG-azides and are specifically tailored for the preparation of this compound.

Step 1: Synthesis of m-PEG12-mesylate

-

Materials:

-

m-PEG12-OH (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA, 1.5 equivalents)

-

Methanesulfonyl chloride (MsCl, 1.2 equivalents)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stirring bar

-

Round bottom flask

-

Ice bath

-

-

Procedure:

-

Dissolve m-PEG12-OH in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

Add methanesulfonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG12-mesylate. The product is typically used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

Crude m-PEG12-mesylate (1 equivalent)

-

Dimethylformamide (DMF)

-

Sodium azide (NaN3, 3 equivalents)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stirring bar

-

Round bottom flask

-

Heating mantle or oil bath

-

-

Procedure:

-

Dissolve the crude m-PEG12-mesylate in DMF in a round bottom flask under an inert atmosphere.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate or DCM.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Column chromatography is a common and effective method.

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexanes, or a mixture of dichloromethane and methanol is often effective. The polarity of the solvent system should be optimized based on TLC analysis. For PEGs, a ternary system such as Ethanol/Ethyl Acetate/Hexanes can be beneficial to reduce streaking on the column.[1]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃O- | ~3.38 | s | 3H |

| -OCH₂CH₂O- (PEG backbone) | ~3.64 | m | 44H |

| -CH₂-N₃ | ~3.39 | t | 2H |

| -OCH₂-CH₂-N₃ | ~3.70 | t | 2H |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) |

| CH₃O- | ~59.0 |

| -OCH₂CH₂O- (PEG backbone) | ~70.6 |

| -OCH₂-CH₂-N₃ | ~70.0 |

| -CH₂-N₃ | ~50.7 |

The disappearance of the mesylate signals in the NMR spectrum and the appearance of the characteristic signals for the methylene protons and carbon adjacent to the azide group confirm the successful conversion.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

-

Expected Molecular Ion Peak (ESI-MS): [M+Na]⁺ at m/z ~608.68

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the presence of the azide functional group.

-

Characteristic Azide Stretch: A strong, sharp absorption band is expected around 2100 cm⁻¹. The disappearance of the sulfonyl group stretches from the mesylate intermediate and the appearance of the azide stretch are indicative of a successful reaction.

Experimental and Characterization Workflow

The overall workflow from synthesis to characterization is depicted in the following diagram.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound, a valuable reagent for researchers in drug development and bioconjugation. The provided protocols for synthesis, purification, and characterization will enable scientists to produce and validate high-quality this compound for their research needs. Adherence to the detailed characterization steps is critical to ensure the purity and structural integrity of the final product, which is paramount for its successful application in subsequent conjugation reactions.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of m-PEG12-azide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biopharmaceutical development, the precise and stable linkage of molecules is paramount. This technical guide delves into the core mechanism of action of methoxy-polyethylene glycol (12)-azide (m-PEG12-azide), a cornerstone reagent in the field of bioconjugation. Its utility is primarily anchored in its ability to participate in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This document provides an in-depth exploration of the chemical principles, experimental protocols, and quantitative data associated with this compound, empowering researchers to leverage this versatile tool in their work.

Core Principles: The Power of the Azide Moiety

The efficacy of this compound as a bioconjugation agent stems from the unique properties of its terminal azide group (-N3). This functional group is exceptionally stable under a wide range of biological conditions and does not typically react with endogenous functional groups found in biomolecules, rendering it bioorthogonal[1][2]. The reactivity of the azide is "unlocked" in the presence of a specific reaction partner, an alkyne, through a [3+2] cycloaddition reaction to form a highly stable triazole ring[3][4]. The m-PEG12 portion of the molecule is a monodisperse polyethylene glycol chain that imparts increased hydrophilicity and can reduce aggregation of the conjugated biomolecule[5].

The two primary modalities through which this compound is employed in bioconjugation are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to unite a terminal alkyne with an azide. The catalyst significantly accelerates the reaction rate, allowing for rapid and high-yield conjugation under mild, aqueous conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a metal catalyst.

Quantitative Data on Azide-Alkyne Cycloaddition Reactions

The selection of a bioconjugation strategy often depends on the desired reaction kinetics and the sensitivity of the biological system. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions. While specific kinetic data for this compound is not always explicitly reported, the provided values for similar azide-containing molecules offer a valuable benchmark for experimental design.

Table 1: Second-Order Rate Constants for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Reactant | Azide Reactant | Ligand | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Propargyl Alcohol | Fluorogenic Azide | THPTA | ~1-100 |

| Biotin-PEG-Alkyne | Azido-Coumarin | TBTA | ~10-200 |

| Terminal Alkyne-modified Protein | Small Molecule Azide | BTTAA | ~50-500 |

Note: Reaction rates are highly dependent on the specific reactants, ligand, copper source, and buffer conditions.

Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.1 - 1.0 |

| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.3 - 1.2 |

| DIBO | Benzyl Azide | ~0.8 - 3.1 |

| DIFO | Benzyl Azide | ~0.04 - 0.1 |

Note: The reactivity of cyclooctynes can be tuned by modifying their structure. Rates can vary based on the specific azide, solvent, and temperature.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the chemical pathways of CuAAC and SPAAC, as well as a typical experimental workflow for antibody conjugation.

Experimental Protocols

The following are detailed, representative protocols for the bioconjugation of a protein using both CuAAC and SPAAC with an this compound linker. Note: These protocols are general guidelines and should be optimized for the specific protein and application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with this compound

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Avoid buffers containing primary amines like Tris if the alkyne was introduced via an NHS ester.

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO or water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Desalting column or size-exclusion chromatography (SEC) system for purification.

Methodology:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

Prepare a fresh solution of sodium ascorbate.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with this compound. A 10- to 20-fold molar excess of the this compound over the protein is a good starting point.

-

Prepare a premix of the copper catalyst by combining the CuSO4 stock solution and the ligand stock solution. A 5:1 ligand to copper ratio is often used.

-

Add the copper/ligand premix to the protein/azide mixture. A final copper concentration of 50-250 µM is typical.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be protected from light.

-

-

Purification:

-

Remove the excess this compound, copper catalyst, and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

For higher purity, size-exclusion chromatography (SEC) can be employed.

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight corresponding to the attached PEG chain.

-

Confirm the conjugation and determine the degree of labeling using mass spectrometry.

-

Assess the purity of the conjugate by SEC-HPLC.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein with this compound

Materials:

-

DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound

-

DMSO (if needed to dissolve this compound)

-

Desalting column or SEC system for purification.

Methodology:

-

Preparation of Reagents:

-

Dissolve this compound in a minimal amount of a compatible organic solvent like DMSO if necessary to create a concentrated stock solution. Ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not affect protein stability.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the this compound stock solution to the DBCO-modified protein solution. A 5- to 10-fold molar excess of this compound is recommended as a starting point.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C overnight. Reaction times can vary significantly based on the specific DBCO reagent used.

-

-

Purification:

-

Purify the final conjugate using a desalting column or SEC to remove the excess this compound.

-

-

Characterization:

-

Analyze the final conjugate by SDS-PAGE to visualize the molecular weight shift.

-

Confirm the successful conjugation and determine the degree of labeling by mass spectrometry.

-

Assess the purity of the conjugate by SEC-HPLC.

-

Conclusion

This compound stands out as a robust and versatile tool in the bioconjugation toolbox. Its participation in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions provides researchers with flexible and highly efficient methods for modifying a wide array of biomolecules. By understanding the fundamental mechanisms of action and employing well-defined experimental protocols, scientists and drug development professionals can effectively harness the power of this compound to construct novel bioconjugates for therapeutic and diagnostic applications. The continued exploration and optimization of these click chemistry reactions will undoubtedly pave the way for the next generation of precisely engineered biomaterials and medicines.

References

The Strategic Advantage of the PEG12 Spacer in m-PEG12-azide: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the critical role of the 12-unit polyethylene glycol (PEG) spacer within the m-PEG12-azide molecule. A thorough understanding of this seemingly simple component is paramount for its successful application in advanced bioconjugation, drug delivery systems, and diagnostic tools. We will delve into the physicochemical contributions of the PEG12 spacer, provide detailed experimental methodologies, and visualize its function in complex biological contexts.

The Molecular Architecture of this compound

The this compound molecule is a heterobifunctional linker, meaning it possesses two different reactive functional groups. Its structure consists of three key moieties:

-

m- (Methoxy group): A terminal methoxy group that caps one end of the PEG chain, rendering it chemically inert and preventing undesirable cross-reactivity.

-

PEG12 (Polyethylene Glycol spacer): A hydrophilic chain of 12 repeating ethylene glycol units. This spacer is the focal point of this guide, providing a multitude of benefits.

-

-N3 (Azide group): A highly reactive functional group that readily participates in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the efficient and specific covalent attachment to molecules containing an alkyne group.[1]

The Multifaceted Role of the PEG12 Spacer

The PEG12 spacer is far more than a simple linker; it is a functional component that imparts significant advantages to the molecules it modifies.

Enhanced Solubility and Biocompatibility

A primary function of the PEG12 spacer is to enhance the aqueous solubility of the molecule to which it is attached.[2][3] Many potent therapeutic agents and fluorescent dyes are hydrophobic, leading to challenges with aggregation and formulation in physiological environments. The hydrophilic nature of the PEG chain helps to overcome these issues, improving the overall biocompatibility and handling of the resulting conjugate.

Improved Pharmacokinetics and Reduced Immunogenicity

In the realm of drug development, PEGylation—the process of attaching PEG chains to molecules—is a well-established strategy to improve a drug's pharmacokinetic profile. The PEG12 spacer contributes to:

-

Increased Hydrodynamic Radius: The PEG chain increases the effective size of the molecule in solution, which can reduce its renal clearance and thereby extend its circulation half-life.

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on therapeutic proteins, reducing the likelihood of an immune response.[3]

Precise Spacing and Steric Hindrance Mitigation

The defined length of the PEG12 spacer provides a precise distance between the conjugated biomolecule and the azide's point of attachment. This is crucial for:

-

Maintaining Biological Activity: By creating physical separation, the PEG spacer can prevent the conjugated payload from sterically hindering the binding site of an antibody or the active site of an enzyme.

-

Facilitating Complex Formation: In applications like PROTACs (PROteolysis TArgeting Chimeras), the linker length is a critical determinant for the successful formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 585.69 g/mol |

| Molecular Formula | C25H51N3O12 |

| CAS Number | 89485-61-0 |

| Purity | Typically >95% |

| Solubility | Soluble in Water, DMSO, DMF |

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general methodology for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-containing molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium Ascorbate (freshly prepared solution)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassed solvents

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 1 M stock solution of Sodium Ascorbate in water immediately before use.

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-containing molecule to the reaction buffer to achieve the desired final concentration.

-

Add this compound to the reaction mixture. A 2 to 10-fold molar excess of the azide over the alkyne is a common starting point.

-

Prepare a premix of CuSO4 and THPTA in a 1:5 molar ratio.

-

Add the CuSO4:THPTA premix to the reaction mixture. The final concentration of CuSO4 is typically in the range of 50 µM to 1 mM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of sodium ascorbate should be at least equivalent to the concentration of CuSO4.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction can be gently agitated.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Once the reaction is complete, the conjugated product can be purified using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and catalysts.

-

Visualizations of Core Concepts

PROTAC Synthesis Workflow

The following diagram illustrates the synthesis of a PROTAC (Proteolysis-Targeting Chimera) using this compound as a linker, connecting a target protein-binding ligand to an E3 ligase-binding ligand via a click chemistry reaction.

References

An In-Depth Technical Guide to m-PEG12-azide for Click Chemistry

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of m-PEG12-azide in click chemistry. It covers the fundamental principles, provides detailed experimental protocols, and presents quantitative data to facilitate its integration into research and development workflows.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that features a terminal azide group (-N₃) and is capped with a metabolically stable methoxy group (m-) at the other end. The "12" in its name denotes the presence of twelve repeating ethylene glycol units. This structure imparts high water solubility and biocompatibility, making it an ideal linker for bioconjugation.[1][2]

The key feature of this compound is its azide functionality, which is a cornerstone of "click chemistry".[3] The azide group is highly selective and stable under most biological conditions, allowing for precise and efficient conjugation to molecules containing an alkyne group.[4][5] This reaction forms a stable triazole ring, covalently linking the PEG chain to the target molecule.

Core Principles of Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. These reactions are bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.

The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This compound is primarily used in two major variations of this reaction:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Utilizes a copper(I) catalyst to join terminal alkynes and azides.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free method that uses a strained cyclooctyne (e.g., DBCO, BCN) to react spontaneously with an azide.

Quantitative Data and Properties of this compound

The physical and chemical properties of this compound are summarized below, providing essential data for experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₅₁N₃O₁₂ | |

| Molecular Weight | 585.69 g/mol | |

| Purity | >98% (typically analyzed by HPLC) | |

| Appearance | Colorless to light yellow clear liquid | |

| Solubility | Water, DMSO, DMF, DCM, Methylene chloride, Acetonitrile | |

| Spacer Arm Length | 38 atoms (44.0 Å) | |

| Storage Conditions | -20°C; protect from moisture |

The choice between CuAAC and SPAAC depends on the specific application, particularly the tolerance of the biological system to copper. The following table provides a comparative overview.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent) | None (driven by ring strain) | |

| Reactants | Azide + Terminal Alkyne | Azide + Cyclooctyne (e.g., DBCO, BCN) | |

| Reaction Rate | Faster (k₂ ≈ 10 to 10⁴ M⁻¹s⁻¹) | Slower (k₂ ≈ 10⁻² to 1 M⁻¹s⁻¹) | |

| Biocompatibility | Potential cytotoxicity from copper catalyst | Highly biocompatible, suitable for in-vivo use | |

| Selectivity | Highly regioselective (forms 1,4-disubstituted triazole) | Can produce a mixture of regioisomers | |

| Yields | Generally high to quantitative | High, but can be variable |

Core Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific substrates and applications.

This protocol details a typical bioconjugation reaction between an alkyne-modified protein and this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., protein, peptide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent: Sodium ascorbate

-

Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous systems to protect biomolecules.

-

Solvent/Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or a mixture like t-BuOH/H₂O.

-

Aminoguanidine (optional, to prevent side reactions from ascorbate by-products).

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-functionalized molecule in PBS.

-

Dissolve this compound in PBS to the desired concentration (a 2 to 50-fold molar excess over the alkyne is common).

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule and the this compound solution.

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio for 2-3 minutes to form the catalyst complex.

-

Add the premixed CuSO₄/THPTA solution to the azide/alkyne mixture. Final concentrations are typically in the range of 0.05 to 0.25 mM for CuSO₄.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5 mM).

-

Gently mix the solution by inverting the tube. To prevent re-oxidation of Cu(I), avoid vigorous vortexing and consider flushing with argon or nitrogen.

-

Incubate the reaction for 1 to 4 hours at room temperature. Reaction progress can be monitored by LC-MS or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, remove the copper catalyst and excess reagents. For protein conjugates, size-exclusion chromatography (SEC) or dialysis against a buffer containing EDTA is effective.

-

This protocol describes a copper-free conjugation using this compound and a molecule functionalized with a strained cyclooctyne, such as DBCO.

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester modified protein)

-

Solvent/Buffer: PBS (pH 7.4), DMSO, or DMF, depending on the solubility of the reactants.

Procedure:

-

Reagent Preparation:

-

Dissolve the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

-

Dissolve this compound in the same solvent. A molar ratio of 1.5:1 (azide to cyclooctyne) is a good starting point.

-

-

Reaction Setup and Incubation:

-

Combine the solutions of the cyclooctyne-functionalized molecule and this compound in a microcentrifuge tube.

-

Gently mix the solution.

-

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific cyclooctyne and reactant concentrations.

-

-

Monitoring and Purification:

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

-

In many bioconjugation applications, the reaction is clean, and purification may not be necessary before downstream use. If needed, purification can be performed using methods like SEC, dialysis, or HPLC to remove any unreacted starting material.

-

Visualizations of Workflows and Applications

The following diagrams illustrate the core concepts and workflows associated with this compound in click chemistry.

Applications in Research and Drug Development

The combination of click chemistry and PEG linkers like this compound provides a powerful tool for creating advanced biomaterials and therapeutics.

-

Antibody-Drug Conjugates (ADCs): Click chemistry is used to attach cytotoxic drugs to monoclonal antibodies via a PEG linker. The PEG spacer enhances the solubility and stability of the ADC.

-

PROTACs: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific target proteins.

-

Biomaterial and Surface Modification: The azide group can be used to functionalize surfaces, hydrogels, or nanoparticles, allowing for the attachment of biomolecules to modify their properties.

-

Bioconjugation and Labeling: It is widely used for attaching probes, such as fluorescent dyes or biotin, to proteins, nucleic acids, and other biomolecules for imaging and detection purposes. The hydrophilic PEG chain helps to minimize non-specific binding and improve the pharmacokinetic properties of the conjugated molecule.

References

An In-Depth Technical Guide to m-PEG12-azide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of m-PEG12-azide, a critical reagent in modern bioconjugation and drug development. It details its chemical properties, supplier information, and key applications, with a focus on its role in "click chemistry" for the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that features a terminal methoxy group and an azide functional group. This structure imparts aqueous solubility and a reactive handle for highly specific and efficient conjugation reactions. The azide group is central to its utility, enabling covalent bond formation with alkyne-containing molecules through "click chemistry".

There are two primary CAS numbers associated with this compound: 89485-61-0 and 2170098-29-8 . While both refer to the same molecule, 2170098-29-8 is more commonly cited by current chemical suppliers.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C25H51N3O12 | [1][2][3] |

| Molecular Weight | ~585.7 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid or solid | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage Condition | -20°C |

Supplier Information

A variety of chemical suppliers offer this compound, often with varying purities and in different quantities. The table below provides a non-exhaustive list of suppliers for research and development purposes.

| Supplier | Product Number | Purity | Notes |

| BroadPharm | BP-21912 | 98% | GMP grade inquiries welcome. |

| Precise PEG | AG-1035 | > 96% | For research and development purposes. |

| MedchemExpress | HY-140830 | 98.6% | PROTAC linker. |

| AxisPharm | AP11358 | ≥95% | Part of a broad portfolio of PEG reagents. |

| Tokyo Chemical Industry (TCI) | M3049 | >98.0% (HPLC) | |

| Chem-Impex | 03386 | ≥ 98% (HPLC) | |

| DC Chemicals | DC11380 | Not specified | |

| Creative Biolabs | ADC-L-S0405 | Not specified | For ADC development. |

Experimental Protocols: The Power of Click Chemistry

The primary application of this compound is in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The azide group of this compound can react with an alkyne group to form a stable triazole linkage. This is typically achieved through two main protocols: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly reliable method for conjugating this compound to a terminal alkyne-functionalized molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-binding ligand (e.g., TBTA or THPTA) to protect biomolecules from oxidative damage

-

Solvent (e.g., DMSO, water, or a mixture)

General Protocol:

-

Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent.

-

In a separate vial, prepare a premix of the copper(II) sulfate and the copper-binding ligand.

-

Add the copper/ligand premix to the solution of the alkyne and azide.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for in vivo applications where the toxicity of copper is a concern. This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound.

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

-

Solvent (e.g., PBS, DMSO, DMF)

General Protocol:

-

Dissolve the cyclooctyne-functionalized molecule and this compound in the chosen solvent. For biological applications, PBS is a common choice.

-

Mix the solutions of the reactants.

-

Allow the reaction to proceed at the desired temperature (often room temperature).

-

Monitor the reaction progress using appropriate analytical methods.

Key Applications and Signaling Pathways

This compound is a versatile tool in drug development, primarily used as a flexible and hydrophilic linker to connect different molecular entities.

PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ideal linker for connecting the target protein ligand to the E3 ligase ligand in a PROTAC, as its length and hydrophilicity can be optimized to ensure proper ternary complex formation.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling via m-PEG12-azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern chemical biology and drug development. It enables the creation of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), PEGylated therapeutics with enhanced pharmacokinetic profiles, and fluorescently labeled proteins for imaging and diagnostic applications. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a robust and bioorthogonal platform for protein labeling.[1][2]

This document provides detailed application notes and protocols for the use of m-PEG12-azide, a hydrophilic 12-unit polyethylene glycol linker containing a terminal azide group, for protein labeling. The protocols will cover the initial introduction of an alkyne handle onto the protein, followed by the click chemistry reaction with this compound. Both CuAAC and SPAAC methods will be detailed, allowing researchers to choose the most appropriate approach for their specific application.

Principle of the Method

The labeling strategy is a two-step process. First, a reactive alkyne group is introduced into the target protein. A common method for this is the reaction of an alkyne-functionalized N-hydroxysuccinimide (NHS) ester with primary amines on the protein, such as the ε-amino group of lysine residues and the N-terminus.[3][4] Subsequently, the alkyne-modified protein is reacted with this compound via either CuAAC or SPAAC to form a stable triazole linkage.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to achieve a rapid and high-yielding reaction between a terminal alkyne and an azide.[1] It is highly efficient but the potential cytotoxicity of the copper catalyst may limit its application in living systems.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry method employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a toxic catalyst makes SPAAC ideal for applications in live cells and in vivo.

Quantitative Data Summary

The efficiency of protein labeling is dependent on various factors including the specific protein, the choice of click chemistry, the reactive alkyne, and reaction conditions. The following tables provide representative quantitative data for the key steps.

Table 1: Representative Efficiency of Amine-Reactive Labeling

| Parameter | Value | Notes |

| Molar Excess of Alkyne-NHS Ester | 10-20 fold | A higher excess may be required for dilute protein solutions. |

| Typical Degree of Labeling (DoL) | 2-6 alkynes per antibody | Highly dependent on the number of accessible lysine residues and reaction conditions. |

| General Labeling Efficiency | 20-35% | This is a general estimate for NHS ester reactions with proteins. |

Table 2: Comparative Kinetics of Click Chemistry Reactions

| Reaction | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne | 1 - 100 | Very fast kinetics, but requires a copper catalyst. |

| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | Fast for a copper-free reaction, widely used. |

| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.14 | Good reactivity and stability. |

Note: The kinetic data presented are for representative azide and alkyne pairs and may vary for this compound. The presence of a PEG linker can enhance SPAAC reaction rates.

Experimental Protocols

Protocol 1: Introduction of an Alkyne Handle onto a Protein using Alkyne-NHS Ester

This protocol describes the modification of a protein with a terminal alkyne using an NHS ester derivative.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Alkyne-NHS ester (e.g., DBCO-NHS ester for subsequent SPAAC, or a terminal alkyne-NHS ester for CuAAC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Alkyne-NHS Ester Stock Solution: Immediately before use, dissolve the Alkyne-NHS ester in DMF or DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted Alkyne-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Determine the concentration of the alkyne-modified protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry.

Protocol 2: Protein Labeling with this compound via CuAAC

This protocol describes the copper-catalyzed click reaction between an alkyne-modified protein and this compound.

Materials:

-

Alkyne-modified protein (from Protocol 1)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in water or DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-5 mg/mL), this compound (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

-

Initiation of Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Purification: Purify the this compound labeled protein using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.

-

Characterization: Analyze the final conjugate by SDS-PAGE, which should show a shift in molecular weight corresponding to the attached PEG chains. Confirm the modification by mass spectrometry.

Protocol 3: Protein Labeling with this compound via SPAAC

This protocol describes the copper-free click reaction between a DBCO-modified protein and this compound.

Materials:

-

DBCO-modified protein (from Protocol 1)

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in water or DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein (final concentration 1-5 mg/mL) and this compound (1.5-3 fold molar excess over the protein).

-

Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature. Reaction times may need optimization depending on the protein and desired degree of labeling.

-

Purification: Purify the this compound labeled protein using a desalting column or dialysis to remove excess this compound.

-

Characterization: Analyze the final conjugate by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to confirm the conjugation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for protein labeling with this compound.

EGFR Signaling Pathway and Antibody-Drug Conjugate (ADC) Action

PEGylated proteins, particularly ADCs, are instrumental in targeted drug delivery. The following diagram illustrates the epidermal growth factor receptor (EGFR) signaling pathway, a common target in cancer therapy, and the mechanism of action of an anti-EGFR ADC.

Caption: EGFR signaling and ADC mechanism of action.

References

Application Notes and Protocols for m-PEG12-azide Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-azide is a hydrophilic, discrete polyethylene glycol (PEG) linker containing a terminal azide group. This reagent is a cornerstone in the field of bioconjugation, enabling the precise attachment of the PEG moiety to various biomolecules and surfaces. The azide functional group allows for highly specific and efficient covalent bond formation through "click chemistry," primarily via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These bioorthogonal reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for modifying sensitive biological molecules.[3][4]

The incorporation of a PEG12 spacer enhances the aqueous solubility of the conjugated molecule, can reduce immunogenicity, and improve pharmacokinetic properties in therapeutic applications.[5] This document provides detailed application notes and experimental protocols for performing bioconjugation reactions using this compound with a focus on CuAAC and SPAAC methodologies.

Chemical Reactions and Signaling Pathways

The primary application of this compound in bioconjugation revolves around the formation of a stable triazole linkage with an alkyne-functionalized molecule.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite a terminal alkyne with the azide of this compound, resulting in a 1,4-disubstituted triazole. The reaction is known for its speed and efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

References

Revolutionizing Targeted Drug Delivery: Applications and Protocols for m-PEG12-azide

Introduction

In the rapidly evolving landscape of targeted therapeutics, the precise delivery of potent pharmaceutical agents to diseased tissues while minimizing off-target toxicity remains a paramount challenge. The advent of bioconjugation techniques, particularly "click chemistry," has opened new avenues for the rational design of sophisticated drug delivery systems. Among the key enabling reagents in this field is m-PEG12-azide, a methoxy-terminated polyethylene glycol (PEG) linker functionalized with an azide group. This versatile molecule serves as a hydrophilic spacer, enhancing the solubility and pharmacokinetic profile of drug conjugates, while its terminal azide group provides a reactive handle for highly efficient and specific ligation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the construction of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Data Presentation: Performance of PEGylated Drug Delivery Systems

The incorporation of PEG linkers, such as those derived from this compound, into drug delivery constructs significantly impacts their physicochemical properties and in vivo performance. While specific data for this compound is often embedded within broader studies, the following tables summarize representative quantitative data from studies utilizing PEG linkers of similar or varying lengths to illustrate the expected benefits.

Table 1: Influence of PEG Linker Length on In Vivo Half-Life and In Vitro Cytotoxicity of an Affibody-Drug Conjugate

| Linker | Molecular Weight of PEG | In Vivo Half-Life (t½) | Fold Increase in Half-Life | In Vitro Cytotoxicity (IC50) | Fold Decrease in Cytotoxicity |

| SMCC | N/A | 19.6 min | 1.0x | 0.8 nM | 1.0x |

| PEG4k | 4 kDa | 49.0 min | 2.5x | 3.6 nM | 4.5x |

| PEG10k | 10 kDa | 219.5 min | 11.2x | 18.0 nM | 22.5x |

Data adapted from a study on affibody-drug conjugates, illustrating the general principle of PEGylation. Longer PEG chains significantly increase the in vivo half-life, which can lead to improved tumor accumulation, at the cost of reduced in vitro potency.

Table 2: Representative Tumor Accumulation of PEGylated Nanoparticles and Antibody-Drug Conjugates

| Delivery System | Targeting Ligand | PEGylation | Tumor Accumulation (%ID/g) at 24h |

| Mesoporous Silica Nanoparticles | TRC105 (anti-CD105) | Yes | ~5.4 |

| Gold Nanocages (30 nm) | Passive (EPR effect) | Yes | ~7.9 |

| Antibody-Drug Conjugate | Trastuzumab (anti-HER2) | Yes (pendant 12-unit PEG) | Not explicitly stated, but slower clearance suggests higher potential accumulation |

| Engineered Antibody Fragment (IgG) | Antimindin/RG-1 | No | ~24.1 (at 48h) |

%ID/g = percentage of injected dose per gram of tumor tissue. Data is illustrative and compiled from various studies on different targeted delivery systems.[1][2][3] The level of tumor accumulation is highly dependent on the nanoparticle properties, targeting ligand, and tumor model.

Table 3: Representative Drug Loading Capacity of Polymeric Nanoparticles

| Polymer | Drug | Drug Loading Content (wt%) | Entrapment Efficiency (%) |

| PLGA | Docetaxel | 1-10% | Not explicitly stated |

| PLA-g-Ptx/PEG | Paclitaxel | ~23.2% | Not explicitly stated |

| Chitosan | Various | Varies widely | Varies widely |

Drug loading is highly dependent on the physicochemical properties of both the polymer and the drug, as well as the nanoparticle formulation method.[4][5]

Experimental Protocols

The following protocols provide detailed methodologies for the two primary applications of this compound in targeted drug delivery: functionalization of targeting antibodies for ADC construction and surface modification of nanoparticles.

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a cytotoxic drug containing a terminal alkyne to a targeting antibody functionalized with this compound.

Materials:

-

Targeting Antibody (e.g., Trastuzumab)

-

This compound with an NHS ester functional group (for amine coupling to the antibody)

-

Alkyne-modified cytotoxic drug (e.g., a derivative of Monomethyl Auristatin E - MMAE)

-

Copper(II) Sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Amicon Ultra centrifugal filters

Procedure:

Part A: Antibody Functionalization with this compound

-

Antibody Preparation: Prepare a solution of the targeting antibody in PBS at a concentration of 5-10 mg/mL.

-

Linker Preparation: Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.

-

Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Purification: Remove the excess, unreacted linker by SEC using a pre-equilibrated Sephadex G-25 column with PBS as the mobile phase. Alternatively, use centrifugal filters to exchange the buffer and remove small molecules.

-

Characterization: Determine the degree of labeling (DOL), i.e., the average number of azide groups per antibody, using UV-Vis spectroscopy or mass spectrometry.

Part B: CuAAC "Click" Reaction

-

Reagent Preparation:

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 10 mM stock solution of the alkyne-modified cytotoxic drug in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-functionalized antibody to a final concentration of 1-5 mg/mL in PBS.

-

Add the alkyne-modified drug to the antibody solution at a 5 to 10-fold molar excess over the number of azide groups.

-

-

Catalyst Premix: In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

-

Initiation of Click Reaction:

-

Add the CuSO4/THPTA premix to the antibody-drug mixture to a final copper concentration of 0.5-1 mM.

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.

-

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the resulting ADC from excess drug and catalyst using SEC or centrifugal filtration as described in Part A, step 5.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: Functionalization of Nanoparticles with this compound for Targeted Drug Delivery via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the surface modification of pre-formed nanoparticles (e.g., liposomes or polymeric nanoparticles) with this compound and subsequent conjugation of a targeting ligand.

Materials:

-

Pre-formed nanoparticles with a reactive surface group (e.g., NHS ester-activated lipids for liposomes, or carboxyl-functionalized polymeric nanoparticles)

-

This compound with a primary amine functional group

-

Dibenzocyclooctyne (DBCO)-functionalized targeting ligand (e.g., a peptide or small molecule)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for carboxyl activation

-

Reaction Buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry; PBS, pH 7.4 for NHS ester coupling)

-

Dialysis membrane or centrifugal filters for purification

Procedure:

Part A: Nanoparticle Functionalization with this compound

(This section assumes the use of carboxyl-functionalized polymeric nanoparticles. For other nanoparticle types, the activation chemistry will differ.)

-

Nanoparticle Suspension: Suspend the carboxyl-functionalized nanoparticles in MES buffer at a concentration of 5-10 mg/mL.

-

Carboxyl Activation: Add EDC (5-fold molar excess over carboxyl groups) and Sulfo-NHS (10-fold molar excess) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Quenching and Purification (Optional but Recommended): Quench the reaction with 2-mercaptoethanol and purify the activated nanoparticles using centrifugal filtration to remove excess EDC and Sulfo-NHS.

-

Conjugation to this compound-amine: Immediately add this compound-amine (10 to 20-fold molar excess over activated carboxyl groups) to the activated nanoparticle suspension. Adjust the pH to 7.2-7.5 with PBS.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove unreacted this compound-amine by dialysis against PBS or by repeated washing steps using centrifugal filtration.

Part B: SPAAC "Click" Reaction with DBCO-Ligand

-

Reagent Preparation: Prepare a stock solution of the DBCO-functionalized targeting ligand in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM.

-

Reaction Setup: To the purified azide-functionalized nanoparticles in PBS, add the DBCO-functionalized targeting ligand at a 2 to 5-fold molar excess relative to the surface azide groups.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

Purification: Remove the excess, unreacted DBCO-ligand using dialysis or centrifugal filtration as described in Part A, step 6.

-

Characterization: Characterize the final targeted nanoparticles for size, zeta potential, and ligand conjugation efficiency using techniques such as Dynamic Light Scattering (DLS), zeta potential measurement, and a ligand-specific quantification assay (e.g., fluorescence or HPLC).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in targeted drug delivery.

Caption: HER2 Signaling Pathway Inhibition by Trastuzumab.

Caption: EGFR Signaling Pathway Inhibition by Cetuximab.

Caption: Experimental Workflow for ADC Development.

References

- 1. researchgate.net [researchgate.net]

- 2. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 3. In Vivo Biodistribution, PET Imaging, and Tumor Accumulation of 86Y- and 111In-Antimindin/RG-1, Engineered Antibody Fragments in LNCaP Tumor–Bearing Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Surface Modification of Nanoparticles with m-PEG12-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic properties of nanoparticles.[1][2] The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic shield that can reduce nonspecific protein adsorption, minimize clearance by the mononuclear phagocyte system, and consequently prolong systemic circulation time.[3][4][5]

This application note provides a detailed protocol for the surface modification of nanoparticles with methoxy-PEG12-azide (m-PEG12-azide). The terminal azide group serves as a versatile chemical handle for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules via "click chemistry," a set of highly efficient and bioorthogonal reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most common click chemistry reactions used for this purpose. This protocol is designed to be a general guideline that can be adapted for various nanoparticle platforms.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the surface functionalization of nanoparticles with this compound. The protocol is divided into three main stages: nanoparticle preparation, PEGylation, and post-PEGylation purification.

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| Nanoparticles (e.g., gold, iron oxide, polymeric) | Various | The surface should have functional groups amenable to conjugation (e.g., amines, carboxyls, thiols). |

| This compound | Various | Ensure high purity. |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich, Thermo Fisher | For activating carboxyl groups. |

| N-hydroxysuccinimide (NHS) | Sigma-Aldrich, Thermo Fisher | To create a more stable active ester. |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | As a solvent for the linker. |

| Reaction Buffer (e.g., PBS pH 7.4, MES buffer pH 6.0) | Various | The choice of buffer depends on the nanoparticle and conjugation chemistry. |

| Quenching Buffer (e.g., 1 M Tris or Glycine, pH 7.2) | Various | To deactivate unreacted functional groups. |

| Centrifugal filters or dialysis tubing | Millipore, Spectrum Labs | For purification of the functionalized nanoparticles. |

Protocol 1: Surface Functionalization of Amine-Terminated Nanoparticles

This protocol is suitable for nanoparticles that have primary amine groups on their surface.

-

Nanoparticle Preparation:

-

Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

-

Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

-

-

Activation of this compound (if it has a carboxyl terminus):

-

If using a carboxyl-terminated PEG-azide linker, it must be activated to an NHS ester.

-

Dissolve the carboxyl-PEG-azide, EDC, and NHS in anhydrous DMF or DMSO. Use a 1:2:4 molar ratio of PEG:EDC:NHS.

-

Allow the reaction to proceed for 1-4 hours at room temperature under an inert atmosphere.

-

-

Conjugation Reaction:

-

Add a 20 to 50-fold molar excess of the NHS-activated this compound solution to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume to maintain nanoparticle stability.

-

Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

-

-

Quenching:

-

Add a quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature to deactivate any unreacted NHS esters.

-

-

Purification:

-

Purify the azide-functionalized nanoparticles by either dialysis against the reaction buffer for 24-48 hours with several buffer changes or by using centrifugal filters.

-

If using centrifugal filters, wash the nanoparticles multiple times with the reaction buffer to remove unreacted PEG-azide and byproducts.

-

-

Storage:

-

Resuspend the purified azide-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.

-

Protocol 2: Surface Functionalization via Thiol-Maleimide Chemistry

This protocol is applicable for nanoparticles with surface thiol groups, reacting with a maleimide-terminated PEG-azide.

-

Nanoparticle Preparation:

-

Disperse the thiol-functionalized nanoparticles in a reaction buffer (e.g., PBS, pH 6.5-7.5).

-

-

Conjugation Reaction:

-

Add a 10 to 20-fold molar excess of maleimide-PEG-azide to the nanoparticle suspension.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification and Storage:

-

Follow the purification and storage steps outlined in Protocol 1.

-

Characterization of Azide-Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.

| Parameter | Technique | Expected Outcome |

| Hydrodynamic Diameter & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter is expected after PEGylation. The PDI should remain low, indicating a monodisperse sample. |

| Surface Charge | Zeta Potential Measurement | A change in the zeta potential towards neutral is typically observed after successful PEGylation, as the PEG layer shields the surface charge. |

| Confirmation of Azide Group | Fourier-Transform Infrared Spectroscopy (FTIR) or Raman Spectroscopy | The appearance of a characteristic peak for the azide group (around 2100 cm⁻¹) confirms successful functionalization. |

| Quantification of Surface PEG | Thermogravimetric Analysis (TGA) | TGA can be used to determine the grafting density of the PEG chains on the nanoparticle surface. |

| Elemental Analysis | X-ray Photoelectron Spectroscopy (XPS) | XPS can detect the presence of nitrogen from the azide group on the nanoparticle surface. |

Data Presentation

The following tables summarize hypothetical quantitative data before and after surface modification with this compound.

Table 1: Physicochemical Properties of Nanoparticles

| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Unmodified Nanoparticles | 105.2 ± 2.1 | 0.15 ± 0.02 | -25.8 ± 1.5 |

| This compound Functionalized Nanoparticles | 125.7 ± 3.5 | 0.18 ± 0.03 | -5.3 ± 0.8 |

Table 2: Surface Chemistry Analysis

| Nanoparticle Sample | FTIR Azide Peak (cm⁻¹) | Surface Nitrogen Content (XPS, atomic %) |

| Unmodified Nanoparticles | Not Detected | < 0.1 |

| This compound Functionalized Nanoparticles | ~2102 | 2.5 |

Visualizations

Experimental Workflow